Bienvenue dans la boutique en ligne BenchChem!

1-(6-Bromoquinolin-2-yl)ethanone

Suzuki-Miyaura coupling Buchwald-Hartwig amination C-C bond formation

Procure 1-(6-Bromoquinolin-2-yl)ethanone (CAS 958332-21-3) to exploit the unique reactivity of its C-Br bond under mild conditions. Unlike the 6-chloro or unsubstituted analogs, this derivative reliably participates in Suzuki-Miyaura and Buchwald-Hartwig couplings without forcing conditions, preserving sensitive functional groups. It enables rapid synthesis of 6-substituted quinoline libraries for anticancer and antimicrobial programs. A non-negotiable scaffold for teams requiring efficient late-stage derivatization.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
Cat. No. B8686187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromoquinolin-2-yl)ethanone
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C11H8BrNO/c1-7(14)10-4-2-8-6-9(12)3-5-11(8)13-10/h2-6H,1H3
InChIKeyZSQLEFZPDNIOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromoquinolin-2-yl)ethanone: Procurement-Grade Brominated Quinoline Building Block


1-(6-Bromoquinolin-2-yl)ethanone (CAS 958332-21-3) is a brominated quinoline derivative with a 2-acetyl substituent, serving primarily as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs. As a member of the quinoline heterocycle class, this compound provides a functionalized scaffold for constructing biologically active molecules. Its molecular formula is C₁₁H₈BrNO (MW 250.09 g/mol) and it is routinely supplied at 95% purity for research applications . While this compound is frequently cited as an intermediate for developing agents with anticancer, antimicrobial, and antimalarial properties, its specific procurement value lies in its strategic use as a late-stage derivatization handle, rather than as a final bioactive entity itself .

Why 1-(6-Bromoquinolin-2-yl)ethanone Cannot Be Replaced by Unsubstituted or 6-Chloro Quinoline Analogs


For procurement decisions, the 6-bromo substituent on the quinoline core of 1-(6-Bromoquinolin-2-yl)ethanone is a non-negotiable feature due to the divergent reactivity it enables in cross-coupling chemistry. Substitution with a 6-chloro analog (e.g., 1-(6-chloroquinolin-2-yl)ethanone) or the parent, unsubstituted 2-acetylquinoline, would fundamentally alter the compound's synthetic utility. The carbon-bromine bond possesses a lower bond dissociation energy compared to carbon-chlorine or carbon-hydrogen bonds, rendering it far more reactive in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This specific reactivity is the primary driver for selecting the 6-bromo derivative; a 6-chloro or unsubstituted variant would either fail to react under comparable mild conditions or require forcing conditions that are incompatible with sensitive downstream functional groups, thereby increasing process complexity and reducing synthetic efficiency [1].

Quantitative Differentiation Evidence for 1-(6-Bromoquinolin-2-yl)ethanone in Procurement Decisions


Synthetic Utility: Comparative Reactivity in Palladium-Catalyzed Cross-Couplings

The presence of a bromine atom at the 6-position is essential for enabling mild, high-yielding cross-coupling reactions. 1-(6-Bromoquinolin-2-yl)ethanone can undergo Suzuki-Miyaura coupling with aryl boronic acids to install diverse aryl groups at the 6-position, a key step in generating compound libraries for structure-activity relationship (SAR) studies [1]. In contrast, the 6-chloro analog would require more forcing conditions or specialized catalysts, and the unsubstituted 2-acetylquinoline is completely inert under these standard cross-coupling protocols. This reactivity difference is not a matter of degree but of functional capability; the bromo derivative is an active coupling partner, while the others are effectively dead ends for this critical synthetic transformation [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination C-C bond formation Medicinal chemistry Late-stage functionalization

Antibacterial Potential: Efflux Pump Inhibition Activity Profile

Data from BindingDB indicates that 1-(6-Bromoquinolin-2-yl)ethanone and closely related analogs exhibit measurable inhibition of the NorA efflux pump in Staphylococcus aureus, a key mechanism of multidrug resistance [1]. Specifically, the compound shows an IC₅₀ value of 6.7 μM (6,700 nM) for inhibiting NorA-mediated efflux of ethidium bromide in S. aureus strain 1199B [2]. While this level of activity is moderate, it is significantly better than that of other brominated quinoline derivatives tested in the same assay, such as 2-Bromo-1-(6-bromoquinolin-2-yl)ethanone (IC₅₀ = 61 μM) [3]. This suggests that the specific substitution pattern of 1-(6-Bromoquinolin-2-yl)ethanone is more favorable for interacting with the NorA binding site. Direct comparison to the unsubstituted 2-acetylquinoline is not available, but the absence of the bromine atom would likely abrogate this activity entirely.

Antibacterial Efflux pump inhibitor NorA MRSA Drug resistance

Cytotoxicity Against Breast Cancer Cell Lines: In Vitro Potency

Preliminary in vitro testing of 1-(6-Bromoquinolin-2-yl)ethanone has demonstrated measurable cytotoxicity against the MCF-7 human breast cancer cell line, with a reported IC₅₀ value of approximately 25 µM after a 48-hour exposure period . This level of activity, while moderate, provides a benchmark for the compound's intrinsic anticancer potential. While direct head-to-head data for the unsubstituted 1-(quinolin-2-yl)ethanone in the same assay are not available in the public domain, SAR studies on related quinoline derivatives consistently indicate that the introduction of a halogen at the 6-position is a key determinant for enhancing antiproliferative activity compared to the unsubstituted core [1]. This suggests that the 6-bromo group is a crucial contributor to the observed cytotoxicity, and that procuring the unsubstituted analog would likely result in a significant loss of activity.

Anticancer Cytotoxicity MCF-7 Breast cancer Lead compound

Synthetic Scalability: Validated Gram-Scale Preparation Method

A reproducible synthetic route to 1-(6-Bromoquinolin-2-yl)ethanone has been documented, providing a reliable method for preparing the compound on a gram scale . The synthesis involves the acidic hydrolysis of 6-bromo-2-(1-ethoxyvinyl)quinoline with 3M HCl in acetone at room temperature, yielding 710 mg of the desired product as a white solid . The compound is fully characterized by LC-MS, showing a retention time of 3.703 min and an m/z of 250 and 251.99 (1:1 ratio, corresponding to the isotopic pattern of the bromine atom) . This contrasts with the more complex, multi-step syntheses often required for other functionalized quinolines, such as those with reactive substituents at the 2-position that necessitate protecting group strategies. The simplicity of this established route is a key procurement advantage, as it ensures reliable access to high-purity material for research and development programs.

Organic synthesis Process chemistry Scale-up Intermediates Medicinal chemistry

Procurement-Driven Application Scenarios for 1-(6-Bromoquinolin-2-yl)ethanone


Lead Optimization in Anticancer Drug Discovery

For medicinal chemistry teams working on quinoline-based kinase inhibitors or other anticancer agents, 1-(6-Bromoquinolin-2-yl)ethanone serves as a strategic core scaffold. Its demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 25 µM) provides a baseline activity that can be enhanced through structure-activity relationship (SAR) studies. The 6-bromo substituent is essential, as it enables the installation of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling to explore the chemical space around the quinoline core and improve potency and selectivity. Procuring this specific derivative allows for a rapid and efficient SAR exploration, a capability not afforded by the unsubstituted or 6-chloro analogs .

Development of Novel Efflux Pump Inhibitors to Overcome Antibiotic Resistance

This compound is a viable starting point for programs aimed at combating multidrug-resistant bacterial infections. Its demonstrated ability to inhibit the NorA efflux pump in Staphylococcus aureus (IC₅₀ = 6.7 µM) suggests it can be used to potentiate the activity of existing antibiotics like ciprofloxacin against resistant strains, including MRSA. The quantifiable difference in potency compared to the 2-bromoacetyl analog (IC₅₀ = 61 µM) highlights the importance of the specific substitution pattern. Procurement of this compound supports hit-to-lead optimization efforts focused on improving efflux pump inhibition while minimizing cytotoxicity [1].

Synthesis of Functionalized Quinoline Libraries via Late-Stage Diversification

The most common and well-validated application for 1-(6-Bromoquinolin-2-yl)ethanone is as a building block for generating libraries of 6-substituted quinoline derivatives. The bromine atom acts as a robust and reliable handle for palladium-catalyzed cross-coupling reactions. In contrast to its 6-chloro counterpart, which often requires harsher reaction conditions or specialized catalyst systems, the 6-bromo derivative is reliably reactive under standard, mild conditions, minimizing side reactions and simplifying purification. Researchers can efficiently synthesize dozens of unique compounds from a single batch of this material, making it a highly cost-effective and versatile reagent for any medicinal chemistry group engaged in high-throughput analog synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromoquinolin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.